molecular formula C8H5BrN2O B101137 3-(4-Bromophenyl)-1,2,4-oxadiazole CAS No. 16013-07-3

3-(4-Bromophenyl)-1,2,4-oxadiazole

Cat. No. B101137
CAS RN: 16013-07-3
M. Wt: 225.04 g/mol
InChI Key: OOQNOWMRFJKXTC-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. These compounds have been the subject of various studies due to their interesting spectral characteristics and potential applications in optoelectronics and other fields .

Synthesis Analysis

The synthesis of derivatives of 1,3,4-oxadiazole, such as 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole, has been achieved through palladium-catalyzed Suzuki cross-coupling reactions. This method involves the reaction of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole with different boronic acids containing thiophene, furan, pyridine, or benzene moieties under phase transfer catalysis conditions . Another approach for synthesizing 1,3,4-oxadiazole derivatives includes the refluxing of acid hydrazide with various aromatic carboxylic acids in phosphorous oxychloride, leading to compounds with different substituents, including bromine .

Molecular Structure Analysis

The molecular structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide, a derivative of 3-(4-Bromophenyl)-1,2,4-oxadiazole, has been elucidated through crystallographic studies. The studies revealed that the p-bromophenyl group is nearly coplanar with the oxadiazole ring, and the phthalimide group forms an angle of about 98° with the bromophenyloxadiazole plane. Molecular orbital calculations, including semi-empirical and ab initio methods, have been used to compare bond angles, bond lengths, and torsion angles with experimental values, showing remarkable agreement .

Chemical Reactions Analysis

The chemical reactions involving 3-(4-Bromophenyl)-1,2,4-oxadiazole derivatives primarily focus on the synthesis of these compounds. The dehydration of diarylhydrazide is a key step in the preparation of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives, with the reaction conditions significantly affecting the yield, which can reach up to 78.9% .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives have been studied through various spectroscopic techniques. The UV absorption and photoluminescent properties of these compounds indicate maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths between 350-370 nm. The presence of aryl groups has been shown to influence these spectral properties. Additionally, the nonlinear optical properties of these compounds have been investigated using open-aperture z-scan experiments, revealing that certain bromine-containing derivatives exhibit optical limiting behavior, which is promising for optoelectronic applications .

Scientific Research Applications

Antimicrobial and Antileishmanial Activity

3-(4-Bromophenyl)-1,2,4-oxadiazole derivatives exhibit significant biological activities. A study synthesized a compound with 1,2,4-oxadiazole and 1,2,4-triazole heterocyclic rings and characterized it using spectroscopic methods. The compound showed low effectiveness against certain bacterial species and high antileishmanial activity, suggesting potential as a drug candidate against Leishmania major species (Ustabaş et al., 2020).

Synthesis and Biological Properties

Another study focused on synthesizing novel 1,3,4-oxadiazole derivatives, including 3-(4-bromophenyl)-1,2,4-oxadiazole, to create better anti-inflammatory and analgesic agents. The synthesized compounds demonstrated significant anti-inflammatory and analgesic activities, with some showing appreciable antibacterial activity (Husain & Ajmal, 2009).

Structural Analysis

The structural analysis of oxadiazole derivatives is crucial in understanding their potential applications. For instance, a study analyzed the crystal structure of a related compound, revealing planar oxadiazole rings and specific dihedral angles with attached phenyl groups. This structural insight is essential for applications in crystallography and materials science (Fun et al., 2010).

Antimicrobial Synthesis

A promising synthesis method for 3-(4-bromophenyl)-1,2,4-oxadiazole derivatives involved reactions without solvents, leading to compounds with antimicrobial activity against various bacterial and fungal strains (Kaneria et al., 2016).

Optoelectronic Applications

1,3,4-Oxadiazole derivatives, including those containing bromophenyl, have been synthesized and characterized for their optical nonlinearity, indicating potential applications in optoelectronics. These compounds can behave as optical limiters, useful in protecting sensitive optical devices (Chandrakantha et al., 2011).

properties

IUPAC Name

3-(4-bromophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQNOWMRFJKXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649573
Record name 3-(4-Bromophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-1,2,4-oxadiazole

CAS RN

16013-07-3
Record name 3-(4-Bromophenyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16013-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S Moniot, M Forgione, A Lucidi, GS Hailu… - Journal of medicinal …, 2017 - ACS Publications
Sirt2 is a target for the treatment of neurological, metabolic, and age-related diseases including cancer. Here we report a series of Sirt2 inhibitors based on the 1,2,4-oxadiazole scaffold. …
Number of citations: 84 pubs.acs.org
LL Xu, YF Wu, L Wang, CC Li, L Li, B Di, QD You… - European Journal of …, 2018 - Elsevier
The antioxidant function induced by Nrf2 protects the liver from damage. We found a novel Nrf2 activator named compound 25 via structural modification of compound 1 we previously …
Number of citations: 27 www.sciencedirect.com
Y Dürüst, H Karakuş, M Kaiser, D Tasdemir - European journal of medicinal …, 2012 - Elsevier
1,2,4-Oxadiazole and 1,2,3-triazole containing heterocyclic compounds continue to gain interest in synthesis of chemical entities and exhibit various biological activities as anti-…
Number of citations: 102 www.sciencedirect.com
OV Salomatina, NS Dyrkheeva, II Popadyuk… - Molecules, 2021 - mdpi.com
A series of deoxycholic acid (DCA) amides containing benzyl ether groups on the steroid core were tested against the tyrosyl-DNA phosphodiesterase 1 (TDP1) and 2 (TDP2) enzymes. …
Number of citations: 8 www.mdpi.com
AA Voronova, SV Baikov, GG Krasovskaya… - Russian Journal of …, 2014 - Springer
Features of amidoximes reactions with ethyl chlorooxalate in a wide range of solvents at the use of a number of bases were investigated. An efficient preparation method for ethyl 3-aryl-…
Number of citations: 3 link.springer.com
Y Dürüst, B Özer, BM Cariuki - Molecular Diversity, 2015 - Springer
Saccharin, uracil, and 1,2,4-oxadiazole heterocyles are important in terms of exhibiting various biological acitivities. In this work, four series of 1,2,4-oxadiazolylmethyl-substituted …
Number of citations: 2 link.springer.com
Y Khan, A Maalik, W Rehman, R Hussain… - Journal of Saudi …, 2023 - Elsevier
This research work represents a synthetic approach for the development of hybrids derivatives of oxadiazole-based benzothiazole (1-17) and diversity in derivatives was achieved using …
Number of citations: 0 www.sciencedirect.com
RM Srivastava, RAW Neves Filho, CA da Silva… - Ultrasonics …, 2009 - Elsevier
Ultrasound irradiation, an efficient and innocuous technique of reagent activation for synthesizing organic compounds, has been applied with success to transform seven carboxylic …
Number of citations: 51 www.sciencedirect.com
JV dos Anjos, D Sinou, SJ de Melo… - Carbohydrate research, 2007 - Elsevier
The synthesis of four different types of oxadiazoles containing a terminal acetylenic group is described. Reaction of these oxadiazoles with various azidoglycosides via a copper-…
Number of citations: 29 www.sciencedirect.com
B Kaboudin, F Kazemi, M Pirouz, AB Khoshkhoo… - …, 2016 - thieme-connect.com
A general, facile, and efficient method is presented for the synthesis of 3-substituted 1,2,4-oxadiazoles from amidoximes and triethyl orthoformate. The procedure employs an iron(III) …
Number of citations: 11 www.thieme-connect.com

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